2-Ethyl-3-phenyl-1H-inden-1-one is a synthetic organic compound classified as an indanone derivative. Its molecular formula is , and it has a molecular weight of approximately 234.29 g/mol. The compound features a unique structure characterized by an ethyl group at the second position and a phenyl group at the third position of the indanone framework. This specific substitution pattern influences its chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
2-Ethyl-3-phenyl-1H-inden-1-one can be sourced from various suppliers, including chemical manufacturers and research institutions. It is primarily classified under the category of organic compounds, specifically as a ketone due to the presence of a carbonyl group within its structure. This classification is essential for understanding its reactivity and applications in organic synthesis.
The synthesis of 2-Ethyl-3-phenyl-1H-inden-1-one can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and catalyst concentration, to optimize yield and purity.
The molecular structure of 2-Ethyl-3-phenyl-1H-inden-1-one can be represented by its canonical SMILES notation: CCC1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3. The InChI key is PPBJLNNCWLIYDE-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
| Property | Value |
|---|---|
| CAS Number | 21397-03-5 |
| Molecular Formula | |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 2-Ethyl-3-phenylinden-1-one |
| InChI | InChI=1S/C17H14O/c1... |
2-Ethyl-3-phenyl-1H-inden-1-one can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its properties or tailor it for specific applications.
The mechanism of action for 2-Ethyl-3-phenyl-1H-inden-1-one varies based on its application:
The physical properties of 2-Ethyl-3-phenyl-1H-inden-1-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are essential for understanding how the compound behaves under different conditions.
2-Ethyl-3-phenyl-1H-inden-1-one has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2